TERT-BUTYL 2-AZASPIRO[3.4]OCTANE-1-CARBOXYLATE
Description
TERT-BUTYL 2-AZASPIRO[3.4]OCTANE-1-CARBOXYLATE is a bicyclic organic compound featuring a spirocyclic structure with a seven-membered ring (octane) fused to a smaller three-membered ring via a shared nitrogen atom (azaspiro). The tert-butyl carbamate (Boc) group at position 1 enhances steric protection and stability, making the compound a valuable intermediate in pharmaceutical synthesis, particularly for drug candidates requiring conformational rigidity or targeted delivery. Its spirocyclic architecture is prized in medicinal chemistry for modulating pharmacokinetic properties, such as metabolic stability and membrane permeability .
Properties
IUPAC Name |
tert-butyl 2-azaspiro[3.4]octane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)9-12(8-13-9)6-4-5-7-12/h9,13H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQPJAKRZGHGLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2(CCCC2)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-azaspiro[3.4]octane-3-carboxylate typically involves the annulation of cyclopentane and azetidine rings. One common method includes the reaction of tert-butyl 2-azaspiro[3.4]octane-1-carboxylate with appropriate reagents under controlled conditions . Another approach involves the use of cyclopentane derivatives and azetidine intermediates, which are subjected to annulation reactions to form the spirocyclic structure .
Industrial Production Methods
Industrial production of tert-butyl 2-azaspiro[3.4]octane-3-carboxylate may involve large-scale synthesis using similar annulation strategies. The process typically employs readily available starting materials and conventional chemical transformations, with minimal chromatographic purifications to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 2-AZASPIRO[3.4]OCTANE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions include various oxo derivatives, reduced spirocyclic compounds, and substituted analogs, depending on the reagents and conditions used .
Scientific Research Applications
TERT-BUTYL 2-AZASPIRO[3.4]OCTANE-1-CARBOXYLATE has diverse applications in scientific research:
Mechanism of Action
The mechanism by which tert-butyl 2-azaspiro[3.4]octane-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Spiro Ring Sizes
- tert-butyl N-{2-azaspiro[3.3]heptan-6-yl}carbamate hemioxalate (CAS 1181816-12-5): This compound shares the 2-aza substitution but features a smaller spiro[3.3]heptane core. The hemioxalate salt form improves aqueous solubility, which is advantageous for crystallization and formulation .
- tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1408074-48-5) :
The addition of a ketone (oxo) group at position 6 introduces polarity and hydrogen-bonding capability, altering reactivity in nucleophilic substitutions. The spiro[3.3] system may limit steric bulk compared to the larger spiro[3.4]octane, affecting binding affinity in receptor-targeted applications .
Derivatives with Functional Group Modifications
- However, the additional nitrogen may reduce lipophilicity, impacting blood-brain barrier penetration .
- tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate: The oxo group at position 1 increases electrophilicity, making this derivative more reactive in amide bond formations.
Substituted Analogues for Enhanced Reactivity
- tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-6-ene-2-carboxylate (CAS 2411223-34-0): The dioxaborolane substituent enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the parent compound. This modification expands utility in synthesizing biaryl-containing pharmaceuticals.
- tert-butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate (CAS 1638759-78-0) :
Fluorination at position 6 enhances metabolic stability and lipophilicity, improving bioavailability. The electron-withdrawing fluorine atoms also reduce basicity, which may mitigate off-target interactions in drug design .
Data Tables
Table 1: Key Properties of TERT-BUTYL 2-AZASPIRO[3.4]OCTANE-1-CARBOXYLATE and Analogues
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Modifications | Applications |
|---|---|---|---|---|
| This compound | C₁₂H₂₁NO₂ | 227.30 (estimated) | Boc-protected spiro[3.4]octane | Pharmaceutical intermediate |
| tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate (1148044-31-8) | C₁₂H₂₁N₂O₂ | 237.31 | Dual nitrogen atoms | Drug discovery (enhanced H-bonding) |
| tert-butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate (1638759-78-0) | C₁₂H₁₉F₂NO₂ | 247.28 | Difluoro substitution | Bioavailability optimization |
| tert-butyl 6-(dioxaborolane)-2-azaspiro[3.4]oct-6-ene-2-carboxylate (2411223-34-0) | C₂₀H₃₂BNO₄ | 373.29 | Boron-containing substituent | Suzuki coupling reactions |
Biological Activity
Tert-butyl 2-azaspiro[3.4]octane-1-carboxylate (CAS Number: 2089692-96-4) is a chemical compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and related case studies.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁NO₂ |
| Molecular Weight | 211.30 g/mol |
| CAS Number | 2089692-96-4 |
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways. The compound's spirocyclic structure may contribute to its ability to modulate biological functions effectively.
Potential Biological Activities
- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures exhibit neuroprotective properties by inhibiting oxidative stress pathways and promoting neuronal survival.
- Antiviral Activity : Some derivatives of azaspiro compounds have shown promise in antiviral research, particularly against dengue virus, by inhibiting specific kinases that the virus relies on for replication.
- Anti-inflammatory Properties : Research indicates that azaspiro compounds may reduce inflammation by modulating cytokine production and immune cell activation.
Study 1: Neuroprotection in Cellular Models
A study investigated the neuroprotective effects of azaspiro compounds, including this compound, on neuronal cell lines exposed to oxidative stress. The results demonstrated a significant reduction in cell death and a decrease in reactive oxygen species (ROS) levels when treated with this compound compared to controls.
Study 2: Antiviral Efficacy Against Dengue Virus
In an ex vivo study using human primary monocyte-derived dendritic cells, researchers assessed the antiviral efficacy of several azaspiro compounds, including tert-butyl derivatives. The findings indicated that these compounds could inhibit viral replication effectively, suggesting their potential as therapeutic agents against dengue virus.
Toxicological Profile
While the biological activities are promising, understanding the toxicological profile of this compound is crucial for its development as a therapeutic agent. Current data on toxicity is limited, but related compounds have been studied for their acute and chronic effects.
Observations from Related Compounds
Research on similar tert-butyl derivatives has shown varying degrees of toxicity, with some exhibiting significant adverse effects at high doses:
- Acute Toxicity : In animal studies, high doses led to mortality and significant pathological changes in organs such as the liver and lungs.
- Chronic Exposure : Long-term exposure studies indicated potential neurotoxic effects and alterations in behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
